molecular formula C19H25FN2O2 B2689171 1-(4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}cyclopropane-1-carboxamide CAS No. 2380142-38-9

1-(4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}cyclopropane-1-carboxamide

Cat. No.: B2689171
CAS No.: 2380142-38-9
M. Wt: 332.419
InChI Key: AHMAQLJTCJYBOE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}cyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a morpholinyl group, and a cyclopropane carboxamide moiety

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}cyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction, where a morpholine molecule reacts with an appropriate electrophilic intermediate.

    Formation of the Carboxamide Moiety: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acidic or basic conditions, leading to the breakdown of the carboxamide moiety into corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}cyclopropane-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways, providing insights into its mechanism of action.

    Chemical Biology: The compound is utilized in chemical biology to probe the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may have applications in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}cyclopropane-1-carboxamide can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-3-(4-morpholin-4-yl-phenylamino)-pyrrolidine-2,5-dione: This compound shares structural similarities but differs in the presence of a pyrrolidine-2,5-dione moiety.

    1-(4-Methoxy-phenyl)-3-morpholin-4-yl-propan-1-one: This compound has a methoxy group instead of a fluorophenyl group and a propan-1-one moiety instead of a cyclopropane carboxamide.

    1-(4-Chloro-phenyl)-3-morpholin-4-yl-propan-1-one: This compound has a chloro group instead of a fluorophenyl group and a propan-1-one moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O2/c20-16-4-2-15(3-5-16)19(8-9-19)17(23)21-14-18(6-1-7-18)22-10-12-24-13-11-22/h2-5H,1,6-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMAQLJTCJYBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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